1-(2,3-dimethoxybenzyl)-4-phenylpiperazine
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Overview
Description
1-(2,3-Dimethoxybenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a phenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,3-dimethoxybenzyl)-4-phenylpiperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and bases like potassium carbonate .
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-phenylpiperazine involves its interaction with various molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxybenzyl)-4-phenylpiperazine: Similar structure but with a methoxy group at the 4-position of the benzyl ring.
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine: Similar structure but with methoxy groups at the 2 and 4 positions of the benzyl ring.
1-(2,3-Dimethoxybenzyl)-4-(2-ethoxyphenyl)piperazine: Similar structure but with an ethoxy group at the 2-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-10-6-7-16(19(18)23-2)15-20-11-13-21(14-12-20)17-8-4-3-5-9-17/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBXJPPBWAAGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967074 |
Source
|
Record name | 1-[(2,3-Dimethoxyphenyl)methyl]-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-13-1 |
Source
|
Record name | 1-[(2,3-Dimethoxyphenyl)methyl]-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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